Azasetron hydrochloride Azasetron hydrochloride N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide is a benzoxazine.
Brand Name: Vulcanchem
CAS No.: 123040-69-7
VCID: VC0006489
InChI: InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)
SMILES: CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Molecular Formula: C17H20ClN3O3
Molecular Weight: 349.8 g/mol

Azasetron hydrochloride

CAS No.: 123040-69-7

Cat. No.: VC0006489

Molecular Formula: C17H20ClN3O3

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

Azasetron hydrochloride - 123040-69-7

CAS No. 123040-69-7
Molecular Formula C17H20ClN3O3
Molecular Weight 349.8 g/mol
IUPAC Name N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide
Standard InChI InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)
Standard InChI Key WUKZPHOXUVCQOR-UHFFFAOYSA-N
SMILES CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Canonical SMILES CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4

Chemical Structure and Physicochemical Properties

Azasetron hydrochloride (IUPAC name: N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride) is a synthetic compound with a molecular formula of C17H20ClN3O3\text{C}_{17}\text{H}_{20}\text{ClN}_3\text{O}_3 and a molar mass of 349.82 g/mol . Its structure features a bicyclic octane moiety linked to an indazole carboxamide group, which confers high affinity for 5-HT₃ receptors (pKᵢ = 9.27) . Unlike indole-based antagonists such as ondansetron or granisetron, azasetron’s benzamide backbone contributes to its prolonged receptor occupancy and reduced central nervous system (CNS) penetration .

Solubility and Stability

Azasetron hydrochloride exhibits high solubility in aqueous solutions, facilitating both oral and intravenous administration. Stability studies indicate that the compound remains intact under physiological pH conditions, with no significant degradation observed during storage at room temperature .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of azasetron hydrochloride is characterized by high bioavailability and predictable excretion patterns, as summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Azasetron Hydrochloride

ParameterOral AdministrationIntravenous Administration
Bioavailability90% 100%
TmaxT_{\text{max}}1.5–2.5 hours Immediate
T1/2T_{1/2}4.3 hours 4.3 hours
Excretion60–70% renal 60–70% renal

Absorption and Distribution

Orally administered azasetron is absorbed via a saturable transport mechanism in the small intestine, achieving peak plasma concentrations (CmaxC_{\text{max}}) of 420.4 ng/mL within 2 hours . Intravenous administration yields higher CmaxC_{\text{max}} values (904.8 ng/mL) but equivalent systemic exposure (AUC = 1,084.7 ng·h/mL) . Protein binding is minimal (<30%), allowing for rapid distribution to peripheral tissues. Notably, CNS penetration is limited, with cerebrospinal fluid concentrations <10% of plasma levels .

Metabolism and Excretion

Azasetron undergoes minimal hepatic metabolism, with >85% excreted unchanged in urine . Less than 5% is metabolized via CYP3A4-mediated oxidation, reducing the risk of drug-drug interactions . Renal impairment necessitates dose adjustment, as evidenced by a 40% increase in AUC in patients with creatinine clearance <30 mL/min .

Clinical Applications and Efficacy

Chemotherapy-Induced Nausea and Vomiting (CINV)

Table 2: Comparative Efficacy in Delayed CINV (Days 2–6)

ParameterAzasetron (n=60)Ondansetron (n=66)
Complete Response45%54.5%
Severe Nausea18%12%
Rescue Medication22%15%

Postoperative Nausea and Vomiting (PONV)

In a multicenter study of 200 patients undergoing abdominal surgery, prophylactic azasetron (10 mg IV) reduced PONV incidence by 58% compared to placebo (p<0.01) . Efficacy was comparable to granisetron but with a lower constipation rate (6.2% vs. 14.8%) .

Adverse EventIncidence (%)
Constipation6.2
Hiccups6.2
Headache8.0
Dizziness8.0
Myalgia4.0

Investigational Applications

Otoprotection in Cisplatin Therapy

Arazasetron besylate (SENS-401), the R-enantiomer of azasetron, is under investigation for preventing cisplatin-induced ototoxicity. Preclinical models demonstrate a 50% reduction in auditory threshold shifts at 16 kHz following SENS-401 co-administration (p<0.01) . Phase II trials are evaluating its efficacy in sudden sensorineural hearing loss (SSNHL) .

Antiproliferative Effects

In vitro studies reveal azasetron’s antimitogenic activity against colorectal cancer cell lines (IC₅₀ = 18 µM), mediated by 5-HT₃ receptor-independent inhibition of ERK phosphorylation . Synergy with 5-fluorouracil has been observed in xenograft models, warranting further clinical exploration .

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